2-Methoxybenzenesulfonic acid
Overview
Description
2-Methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid where a methoxy group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Synthetic Routes and Reaction Conditions:
Sulfonation of Anisole: One common method involves the sulfonation of anisole (methoxybenzene) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production: Industrially, the compound can be synthesized by reacting anisole with sulfuric acid or oleum. The reaction is carried out in a reactor where temperature and concentration are carefully monitored to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions due to the electron-donating methoxy group, which activates the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phenol derivatives.
Common Reagents and Conditions:
Sulfuric Acid: Used in sulfonation reactions.
Chlorosulfonic Acid: Another reagent for sulfonation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Phenol Derivatives: Formed through hydrolysis.
Sulfonated Derivatives: Resulting from further sulfonation reactions.
Scientific Research Applications
2-Methoxybenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxybenzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
4-Methoxybenzenesulfonic Acid: Similar structure but with the methoxy group at the fourth position.
3,4-Dimethoxybenzenesulfonic Acid: Contains two methoxy groups, providing different reactivity and applications.
Phenolsulfonic Acid: Lacks the methoxy group, leading to different chemical properties.
Uniqueness: 2-Methoxybenzenesulfonic acid is unique due to the position of the methoxy group, which significantly influences its reactivity and applications. Its specific structure makes it suitable for targeted chemical reactions and industrial processes.
Properties
IUPAC Name |
2-methoxybenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAMYDJEQUGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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